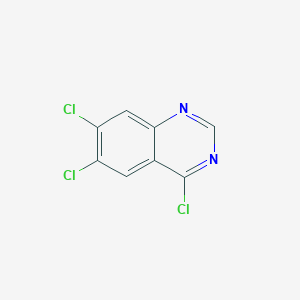

4,6,7-Trichloroquinazoline

Description

Historical Context and Significance of the Quinazoline (B50416) Nucleus

The history of quinazoline chemistry dates back to the 19th century. In 1869, Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov The parent quinazoline molecule was later prepared by Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative. nih.gov The name "quinazoline" was formally proposed by Widdege in 1887. mdpi.com

Initially, the exploration of quinazolines was of academic interest, but the discovery of naturally occurring quinazoline alkaloids, such as Vasicine from the plant Adhatoda vasica known for its bronchodilator properties, highlighted the biological relevance of this scaffold. nih.gov Over 200 quinazoline alkaloids have been isolated from various natural sources, including plants, microorganisms, and animals, underscoring their significance in nature's pharmacopeia. researchgate.netresearchgate.net The therapeutic potential of synthetic quinazolines gained major recognition with the introduction of Methaqualone in 1951, which was utilized for its sedative-hypnotic effects. researchgate.net This marked the beginning of intensive research into the pharmacological activities of the quinazoline nucleus, revealing its capacity to serve as a core structure for drugs targeting a wide array of diseases. researchgate.netresearchgate.net

Evolution of Quinazoline Chemistry in Drug Discovery

The journey of quinazoline chemistry in drug discovery has been marked by significant milestones, evolving from early discoveries of broad CNS effects to the development of highly specific targeted therapies. By 1980, approximately 50 different quinazoline derivatives were recognized for-various medicinal applications, including hypotensive, analgesic, and anticonvulsant activities. mdpi.com A notable early success was Prazosin, an alpha-1 adrenergic receptor antagonist used for treating hypertension, which demonstrated the scaffold's utility in cardiovascular medicine. mdpi.comjclmm.com

The most profound impact of the quinazoline scaffold in modern medicine came with the advent of targeted cancer therapy. The 4-anilinoquinazoline (B1210976) core was identified as a key pharmacophore for inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways often dysregulated in cancer. mdpi.com This led to the development of first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

Gefitinib (B1684475) (Iressa) and Erlotinib (Tarceva) were landmark drugs in this class, receiving FDA approval in the early 2000s for the treatment of non-small-cell lung cancer (NSCLC). mdpi.comresearchgate.net These drugs specifically target mutated EGFR, offering a more effective and less toxic alternative to traditional chemotherapy for a subset of patients. biomedpharmajournal.orgmdpi.com The success of these first-generation inhibitors spurred further research, leading to second-generation drugs like Afatinib and Dacomitinib, and a growing pipeline of quinazoline-based kinase inhibitors targeting various cancers. acs.orgrsc.orgderpharmachemica.com This evolution highlights the scaffold's adaptability and enduring importance in oncology. acs.org

Table 1: Key Marketed Drugs Based on the Quinazoline Scaffold

| Drug Name | Year of Approval (Approx.) | Therapeutic Class | Primary Indication |

| Methaqualone | 1951 | Sedative-Hypnotic | Insomnia |

| Prazosin | 1976 | Alpha-1 Blocker | Hypertension |

| Gefitinib | 2003 | EGFR-TKI | Non-Small-Cell Lung Cancer |

| Erlotinib | 2004 | EGFR-TKI | Non-Small-Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | 2007 | EGFR/HER2-TKI | Breast Cancer |

| Vandetanib | 2011 | VEGFR/EGFR/RET-TKI | Medullary Thyroid Cancer |

| Afatinib | 2013 | EGFR/HER2-TKI | Non-Small-Cell Lung Cancer |

Overview of Halogenated Quinazolines in Chemical Biology Research

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of the quinazoline scaffold, halogen substitution has been extensively explored to enhance potency, selectivity, and pharmacokinetic profiles.

Research has shown that the position and nature of the halogen substituent on the quinazoline ring can have a profound impact on biological activity. nih.govnih.gov For example, structure-activity relationship (SAR) studies have revealed that the presence of a chlorine atom at the C-7 position can favor anticonvulsant activity. mdpi.com Similarly, the incorporation of halogen atoms at the C-6 and C-8 positions has been shown to improve the antimicrobial activities of certain quinazolinone derivatives. nih.gov In the realm of anticancer research, halogenated quinazolines are of significant interest. nih.gov The introduction of halogens can influence the binding affinity of the molecule to its target, such as the ATP-binding pocket of protein kinases. mdpi.com For instance, 2,4-disubstitution on the aniline (B41778) moiety of 4-anilinoquinazolines with bulky halogen atoms was found to increase activity against VEGFR2, a key target in angiogenesis. mdpi.com Furthermore, chlorinated quinazoline derivatives have been investigated as potential agents for treating Alzheimer's disease by targeting enzymes like cholinesterases and inhibiting β-amyloid aggregation. rsc.org The strategic placement of halogens is therefore a critical tool for fine-tuning the biological effects of quinazoline-based compounds. frontiersin.org

Specific Research Focus on 4,6,7-Trichloroquinazoline: Rationale and Scope

The specific research focus on polyhalogenated quinazolines, such as this compound, stems from their utility as versatile chemical intermediates or building blocks for the synthesis of more complex, biologically active molecules. While the trichloro-substituted scaffold itself may not be the final active pharmaceutical ingredient, its unique chemical reactivity makes it an invaluable precursor in drug discovery and chemical biology.

The rationale for using this compound is centered on the differential reactivity of its chlorine atoms, which allows for regioselective substitution reactions. The chlorine atom at the C-4 position is the most electrophilic and thus the most susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov This predictable reactivity allows medicinal chemists to selectively introduce various functional groups at this position while leaving the chlorines at C-6 and C-7 intact for subsequent modifications.

The scope of research involving polychlorinated quinazolines like 2,4,7-trichloroquinazoline (B1295576) and 2,4,6-trichloroquinazoline (B1310484) is broad, primarily focusing on their application in constructing libraries of novel compounds for high-throughput screening. researchgate.netrsc.orgnih.gov For example, 2,4,7-trichloroquinazoline has been employed in regioselective palladium-catalyzed cross-coupling reactions to sequentially introduce different aryl groups at specific positions, creating a diverse set of trisubstituted quinazolines. nih.gov It has also been used as a starting material for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, which have been evaluated for their antileishmanial activity. acs.org The compound serves as a key component in the solid-phase synthesis of 2,7-diamino-4(3H)-quinazolinones, facilitating the rapid generation of compound libraries for screening against various biological targets. researchgate.net Therefore, the research focus on this compound and its isomers is not on its direct biological effects, but on its role as a strategic platform for the efficient and controlled synthesis of novel, potentially therapeutic agents. lookchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.49 g/mol |

| Appearance | Solid (form may vary) |

| Primary Application | Chemical intermediate in synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6,7-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699046 | |

| Record name | 4,6,7-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57940-05-3 | |

| Record name | 4,6,7-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4,6,7 Trichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) on 4,6,7-Trichloroquinazoline

Nucleophilic aromatic substitution is a fundamental reaction for modifying halogenated quinazolines. nih.gov This class of reactions proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the ring system. youtube.com

The regioselectivity of SNAr reactions on the this compound ring is predominantly dictated by the electronic influence of the heterocyclic nitrogen atoms. The carbon atom at the C-4 position is the most electrophilic and, consequently, the most susceptible to nucleophilic attack. researchgate.net This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom at position 3, which effectively stabilizes the negative charge developed in the Meisenheimer intermediate. nih.gov

Scientific literature consistently demonstrates that for various 2,4-dichloro- and trichloroquinazoline precursors, SNAr reactions with amine nucleophiles occur with high regioselectivity at the C-4 position. nih.govresearchgate.net This principle holds for this compound, where initial substitution almost exclusively yields 4-substituted-6,7-dichloroquinazoline derivatives.

The relative reactivity of the chlorine atoms at the C-6 and C-7 positions is considerably lower than at C-4. Differentiating between C-6 and C-7 for a second SNAr reaction is more challenging and often requires more forcing conditions, such as higher temperatures. The selectivity between these two positions is influenced by a combination of electronic effects from the quinazoline (B50416) core and the newly introduced substituent at C-4, as well as steric factors.

Table 1: Predicted Regioselectivity of SNAr Reactions on this compound This interactive table summarizes the generally observed and predicted order of reactivity for nucleophilic aromatic substitution at the different chlorinated positions.

| Position | Relative Reactivity | Primary Electronic Influence | Common Nucleophiles |

| C-4 | High | α-Nitrogen (N-3) | Amines, Anilines, Thiols, Alkoxides |

| C-7 | Low | Benzenoid ring character | Amines, Alkoxides (under forcing conditions) |

| C-6 | Low | Benzenoid ring character | Amines, Alkoxides (under forcing conditions) |

The structure and nature of the attacking nucleophile play a significant role in the outcome of SNAr reactions on this compound. The nucleophilicity, steric bulk, and the type of atom (e.g., nitrogen, oxygen, sulfur) all influence reaction rates and pathways. nih.gov

Nitrogen Nucleophiles : Primary and secondary aliphatic amines, as well as anilines, are commonly used nucleophiles that react readily at the C-4 position. researchgate.net The reaction is often facilitated by a base to neutralize the HCl generated. nih.gov Sterically hindered amines may require higher temperatures or longer reaction times to achieve complete conversion.

Oxygen Nucleophiles : Alkoxides (e.g., sodium methoxide) and phenoxides can also displace the C-4 chlorine. These reactions typically require anhydrous conditions to prevent competitive hydrolysis of the chloroquinazoline.

Sulfur Nucleophiles : Thiolates are potent nucleophiles and react efficiently at the C-4 position, often under milder conditions than their oxygen counterparts due to the higher nucleophilicity of sulfur.

In cases where multiple nucleophilic sites exist within the same molecule, intramolecular cyclizations can occur, leading to the formation of novel fused heterocyclic systems. The choice of solvent can also be critical, with polar aprotic solvents like DMF or DMSO often favored for their ability to solvate the charged intermediates involved in the SNAr mechanism. nih.gov

The kinetics of SNAr reactions on this compound are governed by the rate-determining step, which is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.comyoutube.com The activation energy for this step is lowered by the presence of electron-withdrawing groups that stabilize the anionic intermediate, a role effectively played by the ring nitrogens in the quinazoline system. youtube.com

Kinetic Control : Under kinetically controlled conditions (e.g., lower temperatures), the reaction will favor the product that is formed the fastest. For this compound, this is overwhelmingly the C-4 substituted product due to the significantly lower activation energy for nucleophilic attack at this position.

Thermodynamic Control : At higher temperatures, where the initial substitution may become reversible, the reaction can be driven toward the most thermodynamically stable product. However, for the displacement of chlorine on the quinazoline ring, the C-X bond cleavage is generally irreversible, meaning the product distribution is almost always under kinetic control.

Theoretical studies on similar dichloropyrimidine systems using DFT calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is highest at the most reactive carbon position, making it the most favorable site for nucleophilic attack. researchgate.netwuxibiology.com A similar electronic profile is expected for this compound, with the LUMO lobe being largest at the C-4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, greatly expanding the synthetic utility of this compound beyond what is achievable with SNAr chemistry alone. nih.govthermofisher.com Palladium-based catalysts are most frequently employed for these transformations. researchgate.net

Several palladium-catalyzed reactions are particularly well-suited for the functionalization of chloroquinazolines. nih.gov These reactions typically involve an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Suzuki-Miyaura Coupling : This reaction couples the chloroquinazoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgfishersci.co.uk It is widely used to introduce aryl or vinyl substituents and is known for its tolerance of a wide range of functional groups. researchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between the chloroquinazoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. youtube.comlibretexts.org The resulting alkynylquinazolines are valuable intermediates for further transformations. researchgate.net

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the chloroquinazoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It provides a direct route to aminoquinazolines that may not be accessible via traditional SNAr methods, especially for less nucleophilic amines. libretexts.org The choice of phosphine ligand is critical to the success of this reaction. wuxiapptec.com

A key advantage of palladium-catalyzed cross-coupling is the ability to achieve selective functionalization by exploiting the differential reactivity of the C-4, C-6, and C-7 positions. The general order of reactivity in palladium-catalyzed couplings often mirrors that of SNAr, with the C-4 position being the most reactive. scispace.com However, the specific reaction conditions—including the choice of catalyst, ligand, base, and solvent—can be fine-tuned to control the regioselectivity.

For the related isomer 2,4,7-trichloroquinazoline (B1295576), researchers have developed sequential coupling strategies. nih.govnih.gov A similar approach can be applied to this compound. A typical strategy would involve:

First Coupling at C-4 : A Suzuki-Miyaura or Sonogashira reaction can be performed under relatively mild conditions to selectively functionalize the most reactive C-4 position.

Second Coupling at C-7 or C-6 : By employing more forcing conditions (higher temperature, different ligand, stronger base), a second coupling reaction can be directed to one of the less reactive positions on the benzene (B151609) ring portion of the molecule.

Third Coupling : Functionalization of the final remaining chlorine atom would require the most vigorous conditions.

This sequential approach allows for the synthesis of tri-substituted quinazolines with distinct groups at each of the former chlorine-bearing positions, providing access to complex and diverse molecular architectures. scispace.comnih.gov

Table 2: Illustrative Sequential Palladium-Catalyzed Cross-Coupling Strategy This interactive table outlines a hypothetical, chemically sound strategy for the selective, sequential functionalization of this compound.

| Step | Target Position | Reaction Type | Plausible Conditions | Product |

| 1 | C-4 | Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 4-Aryl-6,7-dichloroquinazoline |

| 2 | C-7 | Sonogashira | Terminal alkyne, PdCl₂(dppf), CuI, Et₃N, DMF, 100 °C | 4-Aryl-7-alkynyl-6-chloroquinazoline |

| 3 | C-6 | Buchwald-Hartwig | Secondary amine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C | 4-Aryl-6-amino-7-alkynylquinazoline |

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Ligand Effects and Reaction Optimization

The success of palladium-catalyzed cross-coupling reactions on this compound is highly dependent on the choice of ligands and the optimization of reaction conditions. The electronic and steric properties of the phosphine ligands, in particular, play a crucial role in the efficiency and regioselectivity of these transformations.

In the context of Suzuki-Miyaura coupling, the use of bulky and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), can significantly enhance the rate of oxidative addition of palladium to the C-Cl bonds, which is often the rate-limiting step for less reactive aryl chlorides. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) often employed to facilitate the transmetalation step. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water, is optimized to ensure the solubility of both the organic and inorganic reagents.

For Buchwald-Hartwig amination reactions, the selection of the appropriate ligand is paramount to achieving high yields and preventing side reactions. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in the amination of aryl chlorides. The choice of base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

The following interactive data table summarizes representative conditions for the optimization of Suzuki-Miyaura coupling at the C4 position of this compound, illustrating the influence of different ligands and bases on the reaction yield.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 85 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF/H₂O | 100 | 78 |

| 4 | Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 110 | 92 |

This table presents illustrative data based on typical conditions for related polychlorinated quinazolines.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for the derivatization of this compound, particularly for the formation of C-N and C-O bonds. These reactions are often more cost-effective and can exhibit different selectivity profiles compared to their palladium-catalyzed counterparts.

The copper-catalyzed N-arylation of amines with aryl halides is a well-established method. In the case of this compound, the C4 position is the most susceptible to nucleophilic attack, making it the primary site for amination. Typical conditions for copper-catalyzed amination involve a copper(I) salt, such as CuI, a ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA), and a base, such as K₂CO₃ or K₃PO₄, in a polar aprotic solvent like DMF or DMSO.

The following table provides representative conditions for the copper-catalyzed amination of this compound at the C4 position.

| Entry | Copper Salt | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | DMEDA | K₂CO₃ | DMF | 120 | 88 |

| 2 | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 130 | 75 |

| 3 | Cu(OAc)₂ | L-proline | K₃PO₄ | DMSO | 110 | 82 |

This table presents illustrative data based on typical conditions for related polychlorinated quinazolines.

Emerging Cross-Coupling Methodologies for Polychlorinated Systems

Recent advancements in cross-coupling chemistry have introduced novel methodologies that can be applied to the derivatization of polychlorinated systems like this compound. These emerging techniques often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

One such area of development is the use of nickel catalysis. Nickel catalysts have shown remarkable reactivity towards the activation of C-Cl bonds and can be a more economical alternative to palladium. Nickel-catalyzed Suzuki-Miyaura and amination reactions have been successfully applied to a variety of aryl chlorides.

Photoredox catalysis has also emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. By using visible light to initiate the catalytic cycle, these reactions can often proceed at room temperature, which is advantageous for substrates with sensitive functional groups. The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has further expanded the scope of these transformations.

Other Derivatization Approaches for this compound Analogues

Beyond traditional cross-coupling reactions, other derivatization strategies can be employed to functionalize this compound analogues. Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient heteroaromatic chlorides. Due to the electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, the C4 and C2 positions are activated towards nucleophilic attack. The C4 position is generally more electrophilic and therefore more reactive towards nucleophiles such as amines, alkoxides, and thiolates. This allows for the selective introduction of a wide range of substituents at this position under relatively mild conditions, often without the need for a metal catalyst.

Furthermore, derivatization can be achieved through modification of functional groups introduced via cross-coupling reactions. For instance, an aryl group introduced at the C4 position via a Suzuki coupling can be further functionalized through electrophilic aromatic substitution on that aryl ring. Similarly, an amino group introduced at the C4 position can be acylated, alkylated, or used as a handle for further synthetic transformations.

Computational and Spectroscopic Studies on 4,6,7 Trichloroquinazoline and Its Derivatives

Theoretical Investigations of Reactivity and Regioselectivity

Computational chemistry serves as a powerful tool to predict and explain the reactivity and regioselectivity of complex molecules like 4,6,7-trichloroquinazoline. By modeling molecular orbitals and simulating reaction dynamics, researchers can anticipate how the molecule will behave in chemical reactions, guiding synthetic efforts.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting the reactivity of different sites within a molecule. For polychlorinated quinazolines, DFT calculations are crucial for understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

Studies on analogous compounds like 2,4-dichloroquinazoline and 2,4,6-trichloroquinazoline (B1310484) have shown that the carbon atom at the 4-position is the most susceptible to nucleophilic attack. nih.govresearchgate.net This is explained by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The carbon atom with the highest LUMO coefficient is the most electrophilic and, therefore, the most likely site for a nucleophile to attack. nih.govresearchgate.net DFT calculations consistently show that the C4 position of the quinazoline (B50416) ring has a significantly higher LUMO coefficient compared to other chlorinated positions. nih.gov This theoretical finding aligns with experimental observations where nucleophilic substitution occurs preferentially at C4. nih.govnih.gov

Furthermore, DFT can be used to calculate the activation energies for nucleophilic attacks at different positions. The reaction pathway with the lower activation energy is favored. For chloroquinazolines, the calculated activation energy for an attack at the C4 position is lower than at other positions, further supporting its higher reactivity. nih.gov These computational insights, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps, are essential for designing synthetic routes and predicting the outcomes of reactions involving this compound. frontiersin.org

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT for Predicting Reactivity

| Descriptor | Significance in Reactivity | Predicted Trend for Polychloroquinazolines |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A lower value indicates less tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A lower value indicates a higher tendency to accept electrons, making the molecule more susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A smaller energy gap suggests higher reactivity. |

| LUMO Coefficient | Indicates the distribution of the LUMO on specific atoms. | The carbon atom with the highest LUMO coefficient is the most electrophilic site (e.g., C4). nih.gov |

| Partial Charge | The electrostatic charge distributed on an atom. | More positive partial charge on a carbon atom indicates a more electrophilic site. |

Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular behavior, complementing the static picture offered by DFT. abap.co.in MD simulations model the movement of atoms and molecules over time, offering insights into the stability of reaction intermediates, transition states, and ligand-receptor complexes. abap.co.innih.gov

In the context of reaction mechanisms, MD simulations can be used to:

Assess Conformational Stability: By simulating the molecule's movement in a solvent, MD can explore the conformational landscape and stability of reactants, intermediates, and products. abap.co.in

Analyze Solvation Effects: It can provide a detailed picture of how solvent molecules interact with the reacting species, which can significantly influence reaction rates and pathways.

Study Binding Dynamics: For quinazoline derivatives designed as inhibitors, MD simulations are extensively used to study the stability of the compound within the active site of a target protein, like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgsemanticscholar.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds, and calculate the binding free energy, which correlates with the inhibitor's potency. nih.govsemanticscholar.org

By tracking the trajectory of atoms over nanoseconds, MD simulations can help validate proposed reaction mechanisms and provide a deeper understanding of the forces governing the chemical transformation of this compound into its various derivatives. nih.gov

Advanced Spectroscopic Characterization of this compound Derivatives

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized chemical compounds. For derivatives of this compound, a combination of NMR, MS, and IR spectroscopy provides a comprehensive characterization of their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) techniques are employed to unambiguously assign the structure of quinazoline derivatives. mdpi.comresearchgate.net

¹H NMR: This technique provides information about the chemical environment, number, and connectivity of protons. For a substituted quinazoline, the aromatic protons appear as singlets, doublets, or multiplets in a characteristic region of the spectrum (typically δ 7-9 ppm). nih.gov The chemical shifts and coupling constants (J-values) help determine the substitution pattern on the quinazoline core and any attached side chains. mdpi.comnih.gov

¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinazoline ring and its substituents are indicative of their electronic environment. nih.gov

2D NMR (HSQC and HMBC): These techniques are used to establish correlations between protons and carbons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy identifies which protons are directly attached to which carbons. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connectivity of different parts of the molecule and verifying the specific site of substitution. researchgate.net For instance, HMBC can definitively confirm if a new group has been attached at the C4 position. nih.govresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinazoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 9.21 (d) | 151.8 |

| H5 | 8.06 (d) | 124.2 |

| H8 | 8.30 (d) | 128.6 |

| Quinazoline C4 | - | 152.4 |

| Quinazoline C6 | - | 128.5 |

| Quinazoline C7 | - | 135.0 |

| Substituent CH₂ | 2.97-3.34 (m) | 54.1 |

| Substituent CH₃ | 1.73 (d) | 17.1 |

| Data is illustrative and based on analogous chloroquinoline and quinazoline derivatives. nih.govnih.gov Actual values will vary based on the specific derivative and solvent. |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation pattern. soton.ac.uk

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass of a compound to within a few parts per million. researchgate.netnih.gov This allows for the unambiguous determination of the elemental formula, confirming that the desired reaction has occurred.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). wikipedia.org The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. wikipedia.orglibretexts.org The fragmentation of the quinazoline core often involves characteristic losses, such as the elimination of chlorine atoms, side chains, or small neutral molecules like HCN. nih.gov The observed fragmentation pathways can be rationalized and sometimes predicted using computational methods to support structural assignments. soton.ac.uknih.gov

Table 3: Hypothetical Fragmentation Pattern for a 4-Substituted 6,7-Dichloroquinazoline Derivative

| m/z Value | Interpretation |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - Cl]⁺ | Loss of a chlorine atom |

| [M+H - R]⁺ | Loss of the substituent at position 4 |

| [M+H - HCl]⁺ | Loss of hydrogen chloride |

| Quinazoline core | Characteristic fragment corresponding to the core ring system |

| This table illustrates common fragmentation pathways observed in related chloro-heterocyclic compounds. nih.govslideshare.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound derivatives, the IR spectrum provides key information. The spectrum of the parent quinazoline ring shows characteristic absorption bands for aromatic C-H and C=C/C=N bond stretching. nih.gov When the parent compound is derivatized, new absorption bands will appear, corresponding to the functional groups of the added substituent. For example, the introduction of an amino group would result in N-H stretching bands, while the addition of a carbonyl-containing group would show a strong C=O stretching absorption. The C-Cl bonds also have characteristic absorptions in the fingerprint region of the spectrum. Comparing the IR spectrum of the product to that of the starting material can quickly confirm the success of a chemical transformation. nih.govrjpbcs.com

Table 4: Characteristic IR Absorption Frequencies for Quinazoline Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C & C=N | Ring Stretch | 1635 - 1475 nih.gov |

| C-Cl | Stretch | 850 - 550 |

| O-H (Alcohol/Phenol) | Stretch (Broad) | 3600 - 3200 |

| N-H (Amine/Amide) | Stretch | 3500 - 3300 |

| C=O (Ketone/Ester/Amide) | Stretch (Strong) | 1750 - 1650 |

| C-O (Ether/Ester) | Stretch | 1300 - 1000 |

| Ranges are approximate and can vary based on molecular structure and environment. rjpbcs.comresearchgate.net |

Pharmacological and Biological Activity Investigations of 4,6,7 Trichloroquinazoline Derivatives

Discovery of Biological Activities of Quinazoline (B50416) Derivatives

The quinazoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from the ability of quinazoline-containing compounds to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The initial discovery of the quinazoline ring system dates back to the late 19th century, but its therapeutic potential has been increasingly explored over the last few decades. youtube.com

Derivatives of quinazoline have been extensively investigated and found to possess a diverse range of biological effects. These include anticancer, anti-inflammatory, antibacterial, antiviral, antifungal, and antioxidant activities. nih.govnih.gov The versatility of the quinazoline core allows for molecular modifications at various positions, enabling chemists to develop compounds with optimized potency and selectivity for specific therapeutic applications. nih.govyoutube.com This wide-ranging bioactivity has established the quinazoline framework as a foundational component in the design of novel therapeutic agents. nih.govnih.gov

Mechanistic Studies of Bioactive 4,6,7-Trichloroquinazoline Analogues

While studies focusing exclusively on the mechanism of action of this compound are limited, research into its analogues reveals that this scaffold serves as a crucial intermediate for developing potent bioactive molecules. The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes or cellular processes, which are investigated through enzymatic and cellular assays.

Enzymatic assays are fundamental in elucidating the mechanism of action of this compound derivatives by directly measuring their effect on specific purified enzymes. A predominant target for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) kinase. drugs.com These assays measure the ability of a compound to inhibit the phosphorylation activity of EGFR, a key driver in many cancers. frontiersin.orgmdpi.com Derivatives are often tested for their inhibitory concentration (IC50) against both wild-type and mutant forms of EGFR to determine potency and selectivity. nih.gov

Another important class of enzymes targeted by quinazoline analogues is tubulin. nih.gov Tubulin polymerization assays are used to investigate whether compounds can inhibit the assembly of α- and β-tubulin heterodimers into microtubules, a critical process for cell division. mdpi.com By measuring the rate and extent of microtubule formation in the presence of the test compound, researchers can identify potent antimitotic agents that often work by binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov

Additionally, related chlorinated quinazoline structures have been explored as potential inhibitors of other enzymes. For instance, a study on 2,4,7-trichloroquinazoline (B1295576) identified it as a potential inhibitor of succinate (B1194679) dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration, suggesting a possible nematicidal mechanism. researchgate.net

Cellular assays provide insight into the functional consequences of target engagement within a biological system. For derivatives of this compound, these assays are critical for confirming their therapeutic potential.

Antiproliferative Assays: The most common cellular assays evaluate the cytotoxic and antiproliferative effects of compounds against various human cancer cell lines. frontiersin.orgresearchgate.net Cell viability is typically measured using methods like the MTT or CCK-8 assay to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%. frontiersin.org

Cell Cycle Analysis: To understand the antimitotic effects of tubulin-inhibiting quinazolines, flow cytometry is used to analyze the cell cycle distribution. nih.gov Compounds that disrupt microtubule formation typically cause cells to accumulate in the G2/M phase, halting cell division. nih.govmdpi.com

Apoptosis Induction: Assays such as Annexin V staining or analysis of caspase activation are employed to determine if the cytotoxic effects of a compound are due to the induction of programmed cell death (apoptosis). nih.gov Many effective anticancer agents derived from the quinazoline scaffold have been shown to trigger apoptosis in cancer cells. nih.gov

Antiparasitic Assays: Analogues of chlorinated quinazolines have also been evaluated for activity against parasites. For example, derivatives of 2,4,7-trichloroquinazoline were tested for their ability to inhibit the growth of Leishmania donovani and Leishmania amazonensis. acs.org In parallel, cytotoxicity against mammalian cell lines (e.g., J774A.1) is assessed to determine the selectivity of the antiparasitic effect. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives synthesized from the this compound core, SAR studies have provided critical insights into how substitutions at different positions on the quinazoline ring influence their potency and selectivity.

The this compound molecule serves as a versatile starting point for chemical synthesis, with each position offering opportunities for modification that significantly alters the biological profile.

C-4 Position: The chlorine atom at the C-4 position is a reactive leaving group, making this the most common site for modification via nucleophilic substitution. nih.gov The introduction of an anilino (phenylamino) group at C-4 is a hallmark of many EGFR kinase inhibitors. frontiersin.orgnih.gov The nature of the substituent on this aniline (B41778) ring is critical for binding within the ATP pocket of the enzyme. researchgate.net Similarly, attaching various N-cycloamino or other side chains at C-4 is key to developing potent tubulin polymerization inhibitors. nih.gov

C-6 and C-7 Positions: The substituents at the C-6 and C-7 positions, located on the benzene portion of the ring, play a crucial role in modulating activity, selectivity, and pharmacokinetic properties. In the context of EGFR inhibitors, replacing the electron-withdrawing chloro groups with small, electron-donating groups like methoxy (B1213986) (-OCH3) often leads to a dramatic increase in potency. nih.gov The 6,7-dimethoxy substitution pattern is a well-established feature of potent EGFR inhibitors like erlotinib. nih.gov Conversely, the 7-chloro group is considered optimal for the antimalarial activity of the related 4-aminoquinoline (B48711) scaffold, suggesting that the chloro substitution in this compound could be favorable for certain biological activities. pharmacy180.com

| Scaffold | C-6 Substituent | C-7 Substituent | Target | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| 4-Anilinoquinazoline (B1210976) | -Cl | -Cl | EGFR | ~25000 | nih.gov |

| 4-Anilinoquinazoline | -OCH3 | -OCH3 | EGFR | ~10 | nih.gov |

| 4-(3-ethynylphenyl)aminoquinazoline | -F | -F | EGFR (in-cell) | 12000 | nih.gov |

| 4-(3-ethynylphenyl)aminoquinazoline | -OCH3 | -OCH3 | EGFR (in-cell) | 90 | nih.gov |

C-2 Position: While less commonly modified than the C-4 position, substitutions at C-2 can also influence biological activity. The introduction of small groups, such as a methyl or trifluoromethyl group, has been shown to affect the potency of tubulin polymerization inhibitors and other anticancer agents. nih.govresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For derivatives of this compound, distinct pharmacophores have been identified for different biological targets.

EGFR Kinase Inhibitors: The widely accepted pharmacophore for quinazoline-based EGFR inhibitors includes:

The quinazoline nitrogen atom (N-1) acting as a hydrogen bond acceptor with a key methionine residue (Met793) in the hinge region of the ATP-binding site. nih.gov

An anilino group at the C-4 position that extends into a hydrophobic pocket. frontiersin.org

Small, often electron-donating substituents at the C-6 and C-7 positions to enhance binding affinity and modulate selectivity. nih.gov

Tubulin Polymerization Inhibitors: For quinazoline derivatives that target the colchicine binding site of tubulin, the pharmacophore generally consists of:

A trimethoxyphenyl ring or a bioisosteric equivalent that occupies one hydrophobic region of the binding site.

A second aromatic ring system, often the quinazoline core itself.

A linker of appropriate geometry connecting the two aromatic systems. nih.govnih.govnih.gov The this compound scaffold can serve as the second aromatic ring, with modifications at C-4 providing the linker and additional binding interactions.

The chlorinated benzene ring of this compound is a key structural element that provides a foundation for these pharmacophores, with its chloro groups serving either as essential features for a specific activity or as positions for synthetic modification to optimize potency for a desired target.

Specific Therapeutic Applications and Potential of this compound Derivatives

Derivatives of the quinazoline scaffold have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. The specific substitution pattern of this compound provides a unique chemical starting point for the development of novel therapeutic agents. Investigations into its derivatives have uncovered significant potential in various fields, including agriculture and medicine.

Nematicidal Activity and Mechanism of Action

Derivatives of this compound have emerged as potent agents against plant-parasitic nematodes, which are responsible for significant crop damage worldwide.

Pine wilt disease, caused by the pine wood nematode (Bursaphelenchus xylophilus), is a devastating illness affecting pine forests. nih.gov Similarly, the root-knot nematode (Meloidogyne incognita) poses a major threat to a wide range of agricultural crops. nih.gov In the search for effective control agents, a series of quinazoline compounds were evaluated for their nematicidal properties. researchgate.net

Among the tested compounds, certain this compound derivatives demonstrated exceptional activity. For instance, compound K11, a quinazoline derivative, showed significant efficacy against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor, with LC50 values of 7.33, 6.09, and 10.95 mg/L, respectively. researchgate.net Furthermore, at a concentration of 100 mg/L, compound K11 achieved a 98.77% mortality rate against Meloidogyne incognita. researchgate.net These findings highlight the potential of the trichloroquinazoline scaffold in developing new nematicides. nih.govresearchgate.net

Nematicidal Activity of Quinazoline Derivative K11

| Target Nematode | LC50 (mg/L) | Mortality at 100 mg/L (%) |

|---|---|---|

| Bursaphelenchus xylophilus | 7.33 | - |

| Aphelenchoides besseyi | 6.09 | - |

| Ditylenchus destructor | 10.95 | - |

| Meloidogyne incognita | - | 98.77 |

Data sourced from research on novel nematicidal scaffolds. researchgate.net

The mechanism of action for the nematicidal activity of these compounds is believed to involve the inhibition of succinate dehydrogenase (SDH). researchgate.net SDH, also known as mitochondrial complex II, is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. medchemexpress.comnih.gov It catalyzes the oxidation of succinate to fumarate, a vital step for cellular respiration and energy production. medchemexpress.comnih.gov

Inhibition of SDH disrupts the nematode's energy metabolism, leading to paralysis and death. researchgate.netnih.gov This mechanism is a target for a class of fungicides known as SDHIs, and its effectiveness in nematodes suggests a similar pathway. researchgate.netnih.gov The potent effect of this compound derivatives on nematodes is attributed to their ability to act as effective SDH inhibitors. researchgate.net Research on other SDH inhibitors has shown that this enzymatic disruption impairs mitochondrial function, which can lead to oxidative stress and apoptosis in target organisms. oncotarget.com

Anticancer Potential and Related Mechanisms

The quinazoline core is a well-established scaffold in anticancer drug discovery, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this chemical structure. semanticscholar.org These drugs are known as first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. semanticscholar.org Derivatives of this compound are being investigated for their potential to act through various anticancer mechanisms.

Research into related quinazoline structures has shown a broad range of activities. For example, a series of 2-chloro-4-anilinoquinazoline-chalcones and their pyrimidodiazepine derivatives were tested against 60 human tumor cell lines by the National Cancer Institute. semanticscholar.orgrsc.org One quinazoline-chalcone derivative, compound 14g, demonstrated high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 values ranging from 0.622 to 1.81 μM. rsc.org Another derivative, 16c, showed cytotoxic activity up to 10 times higher than the standard drug doxorubicin (B1662922) against certain cancer cell lines and is thought to act by binding to DNA. rsc.org

Other mechanisms of action for quinazoline derivatives include the inhibition of tubulin polymerization, topoisomerase, and poly (ADP-ribose) polymerase (PARP). nih.gov The substitution pattern on the quinazoline ring, particularly at the 2-, 4-, 6-, and 7-positions, plays a critical role in determining the specific cytotoxic activity and mechanism of action. nih.govnih.gov For instance, the presence of a basic side chain at the 6 or 7 position can be significant for cytotoxicity. nih.gov

Anticancer Activities of Various Quinazoline Derivatives

| Derivative Type | Target/Mechanism | Cancer Cell Lines | Reference |

|---|---|---|---|

| 4-(piperazine)-5,6,7-trialkoxy quinazolines | ERK1/2 phosphorylation inhibition | General tumor cells | nih.gov |

| 2-chloro-4-anilinoquinazoline-chalcone (14g) | Antiproliferative | Leukemia (K-562), Colon (HCT-116), Breast (MCF7) | rsc.org |

| Pyrimidodiazepine from quinazoline (16c) | Cytotoxic, DNA binding | Various | rsc.org |

| 2-phenyl-4-anilino-quinazolines | BCRP inhibition | Not specified | nih.gov |

| Benzoquinazolines | Topoisomerase inhibition | Colorectal adenocarcinoma (HCT-15), Cervical (HeLa) | nih.gov |

This table summarizes findings from various studies on quinazoline-based compounds.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Quinazoline and its isomeric cousin, quinoline (B57606), are heterocyclic structures that form the basis of many compounds with broad-spectrum antimicrobial properties. nih.govresearchgate.net Derivatives containing the this compound scaffold are explored for their potential to combat bacterial, fungal, and viral pathogens.

Studies on related 6,7-dimethoxyquinazoline (B1622564) derivatives have demonstrated their antimicrobial potential. researchgate.net These compounds were screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Klebsiella, and the fungus Candida albicans. researchgate.net Similarly, novel s-triazine derivatives incorporating a 4,7-dichloroquinoline (B193633) moiety were synthesized and tested for their antibacterial activity against E. coli, S. aureus, and S. typhi, as well as for antifungal activity. derpharmachemica.com

The antiviral potential of this class of compounds has also been noted. For example, certain diarylpyrazolylquinoline derivatives were found to be potent agents against multiple serotypes of the Dengue Virus (DENV), showing inhibition that was significantly more potent than the standard drug ribavirin. nih.gov The versatility of the quinazoline/quinoline scaffold allows for chemical modifications that can tune its activity against specific microbial targets. nih.govnih.gov

Anti-Inflammatory Properties

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. derpharmachemica.com Quinazoline derivatives have been investigated for their ability to modulate inflammatory pathways. A study on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives showed that many of the synthesized compounds exhibited good to potent anti-inflammatory activity. derpharmachemica.com One compound in the series demonstrated the highest activity, with an IC50 value of 1.772 µg/ml, which was comparable to the reference drug diclofenac (B195802) sodium. derpharmachemica.com

Research on other related chloro-substituted quinoline derivatives further supports the anti-inflammatory potential of this structural class. nih.govnih.gov For example, 4-phenylselenyl-7-chloroquinoline and 7-chloro-4-phenylsulfonyl quinoline were both shown to exert acute anti-inflammatory and antinociceptive actions in mouse models. nih.govnih.gov These compounds were effective in reducing edema and myeloperoxidase activity, which are key markers of inflammation. nih.gov The findings suggest that the quinazoline scaffold, particularly with halogen substitutions, is a promising template for developing new anti-inflammatory agents. derpharmachemica.com

Future Directions and Translational Perspectives

Advanced Synthesis and Combinatorial Library Development

The future development of 4,6,7-trichloroquinazoline as a therapeutic scaffold hinges on the ability to generate a diverse range of derivatives for biological screening. Advanced synthetic methodologies will be crucial for this endeavor. Modern synthetic chemistry offers several powerful techniques that could be applied to this scaffold.

For instance, transition-metal-catalyzed cross-coupling reactions, which have been successfully used for the synthesis of other substituted quinazolines, could be employed to selectively functionalize the chloro-positions of the this compound core. mdpi.com Techniques such as microwave-assisted synthesis could also be utilized to accelerate reaction times and improve yields, facilitating the rapid generation of analogues. nih.gov

A key future direction will be the development of a combinatorial library based on the this compound scaffold. Combinatorial chemistry allows for the high-throughput synthesis of a large number of compounds, which is essential for efficient drug discovery. nih.govrsc.orgrsc.org By systematically reacting the parent compound with a variety of building blocks, a library of derivatives with diverse substituents at the 4, 6, and 7-positions can be created. This library would be an invaluable resource for screening against a wide range of biological targets.

Development of Novel this compound-Based Lead Compounds

The quinazoline (B50416) ring is a "privileged scaffold" known to interact with a multitude of biological targets, and many of its derivatives have been developed into successful drugs, particularly in oncology. mdpi.comfrontiersin.org The unique electronic properties conferred by the three chlorine atoms on the this compound molecule could be leveraged to design novel lead compounds with enhanced potency and selectivity.

Future research should focus on structure-activity relationship (SAR) studies to understand how different substituents on the this compound core affect its biological activity. actascientific.com For example, replacing the chlorine at the 4-position with various amine-containing side chains could lead to the discovery of potent kinase inhibitors, a class of drugs that has seen significant success in cancer therapy. mdpi.com Similarly, modifications at the 6 and 7-positions could be explored to optimize the compound's pharmacokinetic properties and reduce off-target effects.

The development of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active moieties, is another promising avenue. nih.gov This molecular hybridization strategy can lead to compounds with dual-action mechanisms, potentially overcoming drug resistance and improving therapeutic outcomes. nih.gov

Exploration of Additional Biological Targets and Pathways

While quinazoline derivatives are well-known for their anticancer properties, their therapeutic potential extends to a wide range of other diseases. mdpi.comactascientific.comresearchgate.net Future research on this compound should not be limited to oncology but should also explore its activity against other biological targets and pathways.

Given the broad spectrum of activity reported for the quinazoline class, derivatives of this compound could be screened for various therapeutic applications, as summarized in the table below.

| Potential Therapeutic Area | Potential Biological Targets/Pathways |

| Oncology | EGFR, VEGFR-2, PDGFR-β, Tubulin, PI3K Pathway nih.govnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteases mdpi.comactascientific.com |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes, Cytokine Pathways nih.gov |

| Neurodegenerative Diseases | Enzymes and receptors involved in oxidative stress mdpi.com |

Phenotypic screening of a this compound-based library against a panel of cell lines from different disease areas could reveal novel and unexpected biological activities. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets and pathways responsible for the observed effects. This approach could lead to the discovery of first-in-class therapeutics for a variety of unmet medical needs.

Computational-Aided Drug Design and In Silico Screening

Computational-aided drug design (CADD) and in silico screening are indispensable tools in modern drug discovery that can significantly accelerate the development of new therapeutic agents. itmedicalteam.plijddr.inijfmr.com These methods can be powerfully applied to the this compound scaffold to guide the design of new derivatives and prioritize them for synthesis and biological testing.

Molecular docking studies can be used to predict how different this compound derivatives will bind to the active sites of known biological targets. ijfmr.com This can help in designing compounds with improved binding affinity and selectivity. For example, docking simulations could be used to optimize the side chains at the 4-position to maximize interactions with the ATP-binding pocket of a target kinase.

Virtual screening of large compound databases can also be employed to identify novel this compound-based compounds with the potential to be active against a specific target. nih.gov Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. itmedicalteam.pl

| Computational Method | Application in this compound Research |

| Molecular Docking | Predict binding modes and affinities to biological targets. ijfmr.com |

| Virtual Screening | Identify potential lead compounds from large digital libraries. nih.gov |

| Pharmacophore Modeling | Define the key structural features required for biological activity. nih.gov |

| ADME Prediction | Forecast the pharmacokinetic properties of new derivatives. itmedicalteam.pl |

Collaboration with Interdisciplinary Research Teams

The successful translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinical therapeutic requires a collaborative, interdisciplinary approach. The complexity of modern drug discovery and development necessitates the integration of expertise from a wide range of scientific disciplines.

Future research on this compound will benefit greatly from collaborations between synthetic chemists, medicinal chemists, computational biologists, pharmacologists, and clinicians. For example, synthetic chemists can develop efficient methods for producing a diverse library of derivatives, which can then be evaluated by pharmacologists for their biological activity. Computational biologists can use in silico methods to guide the design of new compounds and help to elucidate their mechanisms of action.

Close collaboration with clinicians is also essential to ensure that the research is focused on addressing unmet medical needs and that the developed compounds have a clear path to clinical translation. Such interdisciplinary teams are best equipped to navigate the challenges of drug discovery and maximize the therapeutic potential of the this compound scaffold.

Q & A

Q. What mechanistic insights explain the regioselectivity of substitutions in this compound?

- Mechanistic Probes : Use Hammett plots to correlate substituent effects with reaction rates. The 4-position is most reactive due to lower electron density, as shown by NBO (Natural Bond Orbital) analysis .

- Experimental Validation : Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) tracks substitution pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.